Cas no 2228171-65-9 (2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid)

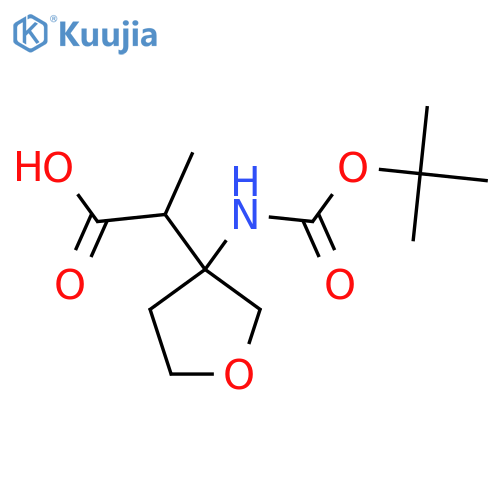

2228171-65-9 structure

商品名:2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid

2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid

- 2228171-65-9

- 2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid

- EN300-1882381

-

- インチ: 1S/C12H21NO5/c1-8(9(14)15)12(5-6-17-7-12)13-10(16)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)

- InChIKey: PXEMHZGWYGHJEF-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)(C(C(=O)O)C)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 259.14197277g/mol

- どういたいしつりょう: 259.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882381-0.05g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 0.05g |

$888.0 | 2023-09-18 | ||

| Enamine | EN300-1882381-1.0g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 1g |

$1458.0 | 2023-06-03 | ||

| Enamine | EN300-1882381-0.25g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 0.25g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1882381-5.0g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 5g |

$4226.0 | 2023-06-03 | ||

| Enamine | EN300-1882381-10.0g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 10g |

$6266.0 | 2023-06-03 | ||

| Enamine | EN300-1882381-0.1g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 0.1g |

$930.0 | 2023-09-18 | ||

| Enamine | EN300-1882381-2.5g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 2.5g |

$2071.0 | 2023-09-18 | ||

| Enamine | EN300-1882381-0.5g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 0.5g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1882381-5g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 5g |

$3065.0 | 2023-09-18 | ||

| Enamine | EN300-1882381-10g |

2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |

2228171-65-9 | 10g |

$4545.0 | 2023-09-18 |

2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

2228171-65-9 (2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 61389-26-2(Lignoceric Acid-d4)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬